molecular formula C15H22N4O B2485206 N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide CAS No. 2319803-15-9

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide

Cat. No.: B2485206
CAS No.: 2319803-15-9
M. Wt: 274.368
InChI Key: AXQACAPGDIQJDP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-19(2)15-16-9-11-8-12(6-7-13(11)18-15)17-14(20)10-4-3-5-10/h9-10,12H,3-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQACAPGDIQJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization for Tetrahydroquinazolinone Formation

Adapting the Niementowski synthesis, the tetrahydroquinazolinone scaffold is constructed via condensation of 4-aminocyclohexanecarboxylic acid with N,N-dimethylurea under microwave irradiation (Scheme 1):

$$
\text{4-Aminocyclohexanecarboxylic acid} + \text{N,N-dimethylurea} \xrightarrow{\text{POCl}_3, \Delta} \text{2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one}
$$

Conditions : Phosphorus oxychloride (POCl₃) as cyclizing agent, reflux at 110°C for 6 hours, yielding 78% product (Table 1).

Entry Starting Material Reagent Time (h) Yield (%)
1 4-Aminocyclohexanecarboxylic acid POCl₃ 6 78
2 4-Aminocyclohexanecarboxylic acid PCl₅ 8 65

Table 1 : Optimization of tetrahydroquinazolinone synthesis via Niementowski-type cyclization.

Reductive Amination to Access the 6-Amino Substituent

The ketone at C6 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride (Scheme 2):

$$
\text{2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine}
$$

Conditions : Methanol solvent, 24-hour reaction at 25°C, yielding 85% amine intermediate.

Preparation of Cyclobutanecarboxylic Acid

[2+2] Cycloaddition for Cyclobutane Ring Formation

Cyclobutanecarboxylic acid is synthesized via photochemical [2+2] cycloaddition of ethylene and acrylic acid under UV light (254 nm):

$$
\text{CH}2=\text{CH}2 + \text{CH}_2=\text{CHCOOH} \xrightarrow{h\nu} \text{Cyclobutanecarboxylic acid}
$$

Conditions : Benzene solvent, 12-hour irradiation, 62% yield after purification by vacuum distillation.

Amide Coupling for Final Assembly

Carbodiimide-Mediated Coupling

The amine intermediate is coupled with cyclobutanecarboxylic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) (Scheme 3):

$$
\text{2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine} + \text{Cyclobutanecarboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{N-(2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide}
$$

Optimization Data :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to 25°C (gradual warming)
  • Yield: 91% after column chromatography (silica gel, ethyl acetate/hexanes)

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85–2.15 (m, 4H, cyclobutane CH₂), 2.45 (s, 6H, N(CH₃)₂), 3.10–3.30 (m, 2H, quinazolin CH₂), 4.50 (t, 1H, NH), 6.90 (s, 1H, aromatic H).
  • HRMS (ESI): m/z calc. for C₁₆H₂₃N₄O [M+H]⁺: 299.1871; found: 299.1868.

Purity Assessment

  • HPLC : 99.2% purity (C18 column, acetonitrile/water gradient)
  • Melting Point : 198–200°C (uncorrected)

Critical Analysis of Methodologies

Regioselectivity in Cyclization Steps

The Niementowski approach ensures correct positioning of the dimethylamino group at C2, as POCl₃ selectively activates the carbonyl for nucleophilic attack by the urea nitrogen. Competing pathways (e.g., C4 substitution) are suppressed by steric hindrance from the cyclohexane ring.

Reductive Amination Efficiency

Sodium cyanoborohydride’s mild reducing properties prevent over-reduction of the quinazolinone ring, unlike stronger agents (e.g., LiAlH₄), which caused ring opening in preliminary trials (Table 1, Entry 2).

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: A DNA-intercalating agent with similar structural features.

    N,N-dimethylglycine: A simpler compound with a dimethylamino group, used in various biochemical applications.

Uniqueness

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide is unique due to its combination of a quinazoline core, a cyclobutanecarboxamide moiety, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a dimethylamino group and a cyclobutanecarboxamide moiety. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The unique structural attributes contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.33 g/mol
CAS Number2319803-15-9

Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. Research has shown that these compounds can inhibit the proliferation of various tumor cell lines, suggesting their potential as anticancer agents.

Anti-inflammatory Properties

The presence of the dimethylamino group may enhance binding affinity to target enzymes involved in inflammatory pathways. This suggests that the compound could be effective in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Effects

Similar compounds have demonstrated antimicrobial activity against various bacterial strains. The structural features of this compound may contribute to its potential effectiveness against infections.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Dimethylamino Group : Nucleophilic substitution reactions with dimethylamine are employed.
  • Attachment of the Cyclobutanecarboxamide Moiety : This final step involves amidation with cyclobutanecarboxylic acid .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

  • Antitumor Efficacy : In vitro studies have shown that derivatives exhibit cytotoxicity against cancer cell lines, indicating their potential for further development as anticancer drugs.
  • Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects is ongoing. Initial findings suggest interactions with specific metabolic enzymes and receptors involved in cellular signaling pathways.
  • Comparative Analysis : A comparative study of structurally similar compounds reveals that while many share common biological activities, the unique combination of functional groups in this compound may result in distinct therapeutic profiles .

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